Cas no 177759-46-5 (2-Benzylox-5-bromobenzyl alcohol)
2-Benzylox-5-bromobenzyl alcohol Chemical and Physical Properties
Names and Identifiers
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- (2-(Benzyloxy)-5-bromophenyl)methanol
- (5-bromo-2-phenylmethoxyphenyl)methanol
- 2-benzyloxy-5-bromo-benzyl alcohol
- 2-Benzylox-5-broMobenzyl alcohol
- [2-(BENZYLOXY)-5-BROMOPHENYL]METHANOL
- CS-0210251
- AIDBRISXEJMHLS-UHFFFAOYSA-N
- DTXSID60358458
- BS-21834
- SR-01000255879-1
- 5-Bromo-2-(phenylmethoxy)benzenemethanol
- AKOS003748742
- 2-benzyloxy-5-bromobenzylalcohol
- 177759-46-5
- DA-32185
- 2-benzyloxy-5-bromobenzyl alcohol
- F79955
- SCHEMBL4680227
- {5-bromo-2-[(phenylmethyl)oxy]phenyl}methanol
- Z26223710
- SR-01000255879
- Benzenemethanol, 5-bromo-2-(phenylmethoxy)-
- (2-benzyloxy-5-bromo-phenyl)-methanol
- MFCD03716182
- CHA75946
- 2-Benzylox-5-bromobenzyl alcohol
-
- MDL: MFCD03716182
- Inchi: 1S/C14H13BrO2/c15-13-6-7-14(12(8-13)9-16)17-10-11-4-2-1-3-5-11/h1-8,16H,9-10H2
- InChI Key: AIDBRISXEJMHLS-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=C(CO)C=1)OCC1C=CC=CC=1
Computed Properties
- Exact Mass: 292.01000
- Monoisotopic Mass: 292.00989g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 216
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 29.5Ų
Experimental Properties
- PSA: 29.46000
- LogP: 3.52040
2-Benzylox-5-bromobenzyl alcohol Customs Data
- HS CODE:2909499000
- Customs Data:
China Customs Code:
2909499000Overview:
2909499000 Other ether alcohols and their halogenation\sulfonation\Nitrosative or nitrosative derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909499000. ether-alcohols and their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:5.5%. General tariff:30.0%
2-Benzylox-5-bromobenzyl alcohol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 218678-1g |
2-(Benzyloxy)-5-bromophenyl)methanol |
177759-46-5 | 95% | 1g |
£150.00 | 2021-06-29 | |
| Fluorochem | 218678-5g |
2-(Benzyloxy)-5-bromophenyl)methanol |
177759-46-5 | 95% | 5g |
£450.00 | 2021-06-29 | |
| Fluorochem | 218678-10g |
2-(Benzyloxy)-5-bromophenyl)methanol |
177759-46-5 | 95% | 10g |
£750.00 | 2021-06-29 | |
| TRC | B700088-100mg |
2-Benzylox-5-bromobenzyl alcohol |
177759-46-5 | 100mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B700088-250mg |
2-Benzylox-5-bromobenzyl alcohol |
177759-46-5 | 250mg |
$ 98.00 | 2023-04-18 | ||
| TRC | B700088-500mg |
2-Benzylox-5-bromobenzyl alcohol |
177759-46-5 | 500mg |
$ 150.00 | 2023-04-18 | ||
| TRC | B700088-1g |
2-Benzylox-5-bromobenzyl alcohol |
177759-46-5 | 1g |
$ 207.00 | 2023-04-18 | ||
| abcr | AB312202-1 g |
2-Benzylox-5-bromobenzyl alcohol; 98% |
177759-46-5 | 1g |
€212.20 | 2022-03-25 | ||
| abcr | AB312202-5 g |
2-Benzylox-5-bromobenzyl alcohol; 98% |
177759-46-5 | 5g |
€574.60 | 2022-03-25 | ||
| abcr | AB312202-10 g |
2-Benzylox-5-bromobenzyl alcohol; 98% |
177759-46-5 | 10g |
€937.00 | 2022-03-25 |
2-Benzylox-5-bromobenzyl alcohol Suppliers
2-Benzylox-5-bromobenzyl alcohol Related Literature
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Soumaya Khlifi,Gregory Mouille,Jonathan Farjon Anal. Methods, 2017,9, 2328-2333
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
Additional information on 2-Benzylox-5-bromobenzyl alcohol
Recent Advances in the Study of 2-Benzylox-5-bromobenzyl Alcohol (CAS: 177759-46-5) in Chemical Biology and Pharmaceutical Research
The compound 2-Benzylox-5-bromobenzyl alcohol (CAS: 177759-46-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and synthesis. This research briefing aims to provide an up-to-date overview of the latest findings related to this compound, focusing on its chemical properties, synthetic pathways, and potential therapeutic applications. The compound's unique structural features, including the benzyloxy and bromo substituents, make it a valuable intermediate in the synthesis of more complex molecules with potential pharmacological activities.
Recent studies have highlighted the role of 2-Benzylox-5-bromobenzyl alcohol as a key intermediate in the synthesis of various bioactive compounds. For instance, researchers have utilized this compound in the development of novel kinase inhibitors, which are of particular interest in oncology and inflammatory diseases. The bromo substituent at the 5-position allows for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the construction of diverse molecular scaffolds. These synthetic strategies have been instrumental in expanding the chemical space for drug discovery efforts.
In addition to its synthetic utility, 2-Benzylox-5-bromobenzyl alcohol has been investigated for its direct biological activities. Preliminary in vitro studies suggest that this compound exhibits moderate inhibitory effects on certain enzymes involved in inflammatory pathways. While the exact mechanism of action remains under investigation, these findings open new avenues for the development of anti-inflammatory agents. Furthermore, the compound's stability and solubility profile make it a promising candidate for further pharmacokinetic and pharmacodynamic studies.
The latest research also explores the potential of 2-Benzylox-5-bromobenzyl alcohol in the field of targeted drug delivery. Its benzyloxy group can be modified to attach various targeting moieties, such as peptides or antibodies, enabling the precise delivery of therapeutic agents to specific tissues or cells. This approach has shown promise in reducing off-target effects and improving the efficacy of treatments for diseases such as cancer and autoimmune disorders. Researchers are currently optimizing these conjugates to enhance their stability and bioavailability.
Despite these advancements, challenges remain in the large-scale production and application of 2-Benzylox-5-bromobenzyl alcohol. Issues such as yield optimization, purification methods, and cost-effectiveness need to be addressed to facilitate its broader adoption in pharmaceutical development. Collaborative efforts between academic institutions and industry partners are underway to overcome these hurdles and accelerate the translation of research findings into clinical applications.
In conclusion, 2-Benzylox-5-bromobenzyl alcohol (CAS: 177759-46-5) represents a versatile and promising compound in chemical biology and pharmaceutical research. Its dual role as a synthetic intermediate and a potential bioactive agent underscores its importance in drug discovery. Ongoing studies are expected to further elucidate its mechanisms of action and expand its therapeutic applications, making it a compound of significant interest for researchers in the field.
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